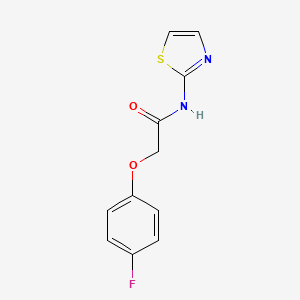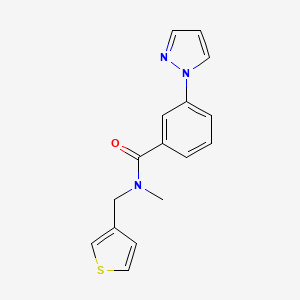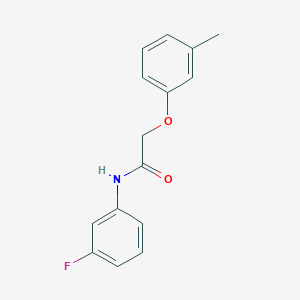
N-(2-quinolinylmethylene)-6-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-quinolinylmethylene)-6-quinolinamine, also known as QMA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. QMA is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for research.
作用機序
The mechanism of action of N-(2-quinolinylmethylene)-6-quinolinamine varies depending on the specific biological activity being studied. In anticancer studies, N-(2-quinolinylmethylene)-6-quinolinamine has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. In antiviral and antimicrobial studies, N-(2-quinolinylmethylene)-6-quinolinamine has been shown to inhibit viral and bacterial replication through the disruption of viral and bacterial membranes.
Biochemical and Physiological Effects:
N-(2-quinolinylmethylene)-6-quinolinamine has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of viral and bacterial replication. N-(2-quinolinylmethylene)-6-quinolinamine has also been shown to exhibit fluorescent properties, making it useful as a probe for the detection of metal ions in biological samples.
実験室実験の利点と制限
One advantage of using N-(2-quinolinylmethylene)-6-quinolinamine in lab experiments is its versatility, as it exhibits a wide range of biological activities. Another advantage is its fluorescent properties, which make it useful for the detection of metal ions in biological samples. One limitation of using N-(2-quinolinylmethylene)-6-quinolinamine in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for research on N-(2-quinolinylmethylene)-6-quinolinamine, including the development of novel N-(2-quinolinylmethylene)-6-quinolinamine-based materials with unique properties, the optimization of N-(2-quinolinylmethylene)-6-quinolinamine synthesis methods, and the investigation of N-(2-quinolinylmethylene)-6-quinolinamine's potential applications in various fields of science. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-quinolinylmethylene)-6-quinolinamine and to determine its potential toxicity in vivo.
合成法
N-(2-quinolinylmethylene)-6-quinolinamine can be synthesized through a variety of methods, including condensation reactions between 2-aminobenzaldehyde and 6-aminoquinoline in the presence of a suitable catalyst. The resulting product can be purified through various chromatographic techniques.
科学的研究の応用
N-(2-quinolinylmethylene)-6-quinolinamine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-quinolinylmethylene)-6-quinolinamine has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, N-(2-quinolinylmethylene)-6-quinolinamine has been used as a fluorescent probe for the detection of metal ions in biological samples. In materials science, N-(2-quinolinylmethylene)-6-quinolinamine has been utilized as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-quinolin-2-yl-N-quinolin-6-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-2-6-19-14(4-1)7-8-17(22-19)13-21-16-9-10-18-15(12-16)5-3-11-20-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRWIWGTIYEVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Quinolinylmethylene)-6-quinolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)